molecular formula C12H12ClNO3 B2367661 N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide CAS No. 2196076-20-5

N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide

Cat. No.: B2367661
CAS No.: 2196076-20-5
M. Wt: 253.68
InChI Key: OZAQSFPMERDLAE-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide is a synthetic organic compound that features a benzodioxin ring system with a chloro substituent and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodioxin ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Prop-2-enamide Group: The final step involves the reaction of the chlorinated benzodioxin with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the prop-2-enamide moiety.

    Substitution: The chloro group on the benzodioxin ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with various functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide is unique due to its combination of a benzodioxin ring with a prop-2-enamide group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-2-11(15)14-7-8-5-9(13)12-10(6-8)16-3-4-17-12/h2,5-6H,1,3-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAQSFPMERDLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C(=C1)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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